1,2,3,7-Tetrahydro-s-indacen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,7-Tetrahydro-s-indacen-4-amine is a chemical compound with the molecular formula C12H15N It is a member of the indacene family, which is characterized by a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7-Tetrahydro-s-indacen-4-amine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, such as 1,2,3,7-tetrahydro-s-indacen-4-one, using a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7-Tetrahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated amines using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1,2,3,7-Tetrahydro-s-indacen-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetrahydro-s-indacen-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar structure but with different hydrogenation levels.
1,2,3,4-Tetrahydro-1-naphthylamine: Shares a similar fused ring structure but differs in the position of the amine group.
Uniqueness
1,2,3,7-Tetrahydro-s-indacen-4-amine is unique due to its specific ring structure and the position of the amine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,2,3,7-tetrahydro-s-indacen-4-amine |
InChI |
InChI=1S/C12H13N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h1,5,7H,2-4,6,13H2 |
InChI Key |
MNFULOSQFZEMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC3)C(=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.